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molecular formula C17H16O4 B8642748 Methyl 4-{3-[(prop-2-en-1-yl)oxy]phenoxy}benzoate CAS No. 152609-21-7

Methyl 4-{3-[(prop-2-en-1-yl)oxy]phenoxy}benzoate

Cat. No. B8642748
M. Wt: 284.31 g/mol
InChI Key: KEUOCWGSJLVCIB-UHFFFAOYSA-N
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Patent
US05462954

Procedure details

The title compound was prepared in 96% yield as an oil from methyl 4-(3-hydroxyphenoxy)benzoate and allyl bromide by the procedure of Preparation 36. NMR.
Name
methyl 4-(3-hydroxyphenoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][CH:7]=1.[CH2:19](Br)[CH:20]=[CH2:21]>>[CH2:21]([O:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][CH:7]=1)[CH:20]=[CH2:19]

Inputs

Step One
Name
methyl 4-(3-hydroxyphenoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(OC2=CC=C(C(=O)OC)C=C2)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC=1C=C(OC2=CC=C(C(=O)OC)C=C2)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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